Akuammicine methiodide

Catalog No.
S517767
CAS No.
5307-23-3
M.F
C21H25IN2O2
M. Wt
464.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akuammicine methiodide

CAS Number

5307-23-3

Product Name

Akuammicine methiodide

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate;iodide

Molecular Formula

C21H25IN2O2

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C21H24N2O2.HI/c1-4-13-12-23(2)10-9-21-15-7-5-6-8-16(15)22-19(21)18(20(24)25-3)14(13)11-17(21)23;/h4-8,14,17H,9-12H2,1-3H3;1H/b13-4-;/t14-,17-,21+,23?;/m0./s1

InChI Key

NDLAPUVJJLEQBQ-VKCYNNHXSA-N

SMILES

C/C=C1C[N@+]2(C)CC[C@@]34[C@@H]2C[C@@H]/1C(C(OC)=O)=C3Nc5ccccc54.[I-]

Solubility

Soluble in DMSO

Synonyms

Akuammicine methiodide

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-]

Isomeric SMILES

C/C=C\1/C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-]

Description

The exact mass of the compound Akuammicine methiodide is 464.0961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Akuammicine methiodide is a chemical compound derived from akuammicine, a monoterpene indole alkaloid primarily found in plants of the Apocynaceae family, such as Picralima nitida and Catharanthus roseus . The methiodide form is created through the methylation of akuammicine using methyl iodide, resulting in a quaternary ammonium salt. This modification alters its physicochemical properties, making it more hydrophilic compared to its parent compound, which is typically more hydrophobic and oily . The molecular formula for akuammicine methiodide is C21H25IN2O2, and it has been noted for its potential pharmacological activities.

, including:

  • Methylation Reactions: The formation of akuammicine methiodide itself is a result of the methylation of akuammicine with methyl iodide.
  • Oxidation: It can be oxidized to form akuammicine-N-oxide .
  • Decarboxylation: Under acidic conditions, it may undergo decarboxylation, leading to the breakdown into simpler components .

These reactions are significant for understanding the compound's stability and potential transformations in biological systems.

Akuammicine methiodide exhibits notable biological activities attributed to its interaction with various receptors. It has been identified as an agonist for both κ-opioid and μ-opioid receptors, which are crucial in pain modulation and other physiological processes . Additionally, studies have suggested that it may influence glucose uptake in cells, indicating potential applications in metabolic disorders. The compound's pharmacological profile suggests it could be beneficial in pain management or as an adjunct therapy in conditions related to glucose metabolism.

Biosynthesis

In nature, akuammicine is biosynthesized from the amino acid tryptophan. This process involves the formation of strictosidine as an intermediate before further modifications lead to the production of akuammicine .

Chemical Synthesis

The synthetic approach to producing akuammicine methiodide typically involves:

  • Starting Material: Akuammicine.
  • Reagent: Methyl iodide.
  • Reaction Conditions: The reaction is usually carried out in a suitable solvent under controlled temperature to facilitate methylation.

This method allows for the efficient production of the methiodide derivative while maintaining the structural integrity of the alkaloid.

Akuammicine methiodide has potential applications in various fields:

  • Pharmaceuticals: Due to its opioid receptor activity, it may be explored for pain relief formulations.
  • Research: Its unique properties make it a subject of interest in pharmacological studies focusing on metabolic pathways and receptor interactions.
  • Natural Products Chemistry: It serves as a model compound for synthesizing other alkaloids or derivatives with altered properties.

Research into the interactions of akuammicine methiodide with biological systems is ongoing. Studies have highlighted its role as an agonist for opioid receptors, which could lead to significant insights into its effects on pain and metabolism. Furthermore, understanding how this compound interacts with other cellular pathways could reveal additional therapeutic potentials.

Several compounds share structural or functional similarities with akuammicine methiodide. Below are some notable examples:

Compound NameStructural FeaturesUnique Properties
AkuammicineMonoterpene indole alkaloidNatural form; less hydrophilic than methiodide
StrychnineIndole alkaloidPotent neurotoxin; different receptor activity
AjmalicineIndole alkaloidAntihypertensive properties; different biosynthetic pathway
VincristineVinca alkaloidAnticancer agent; complex structure

Akuammicine methiodide is unique due to its quaternary ammonium structure, which enhances its solubility and alters its pharmacological profile compared to these similar compounds. This modification can significantly influence its biological activity and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

464.09608 g/mol

Monoisotopic Mass

464.09608 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Akuammicine methiodide

Dates

Modify: 2023-07-15

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